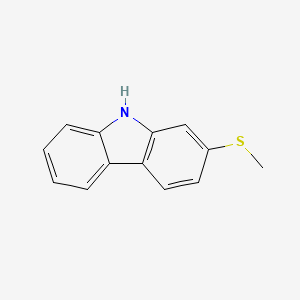

2-(Methylthio)-9H-carbazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H11NS |

|---|---|

Molecular Weight |

213.30 g/mol |

IUPAC Name |

2-methylsulfanyl-9H-carbazole |

InChI |

InChI=1S/C13H11NS/c1-15-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8,14H,1H3 |

InChI Key |

KCWQYCUYCXHSBK-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC2=C(C=C1)C3=CC=CC=C3N2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2-(Methylthio)-9H-carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-(Methylthio)-9H-carbazole. While direct experimental data for this specific compound is limited in publicly available literature, this document compiles plausible synthetic routes and predicted characterization data based on established chemical principles and analysis of closely related carbazole derivatives.

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science. The rigid, planar carbazole nucleus imparts unique photophysical and electronic properties, making these compounds valuable as organic light-emitting diodes (OLEDs), solar cells, and hole-transporting materials. In the realm of drug development, the carbazole scaffold is a recognized pharmacophore, with numerous derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4]

The introduction of a methylthio (-SCH₃) group at the 2-position of the carbazole ring is anticipated to modulate the electronic properties and biological activity of the parent molecule. The sulfur atom can participate in various non-covalent interactions and may influence the metabolic profile of the compound. This guide outlines a prospective synthesis and detailed characterization of this compound.

Proposed Synthesis of this compound

Method A: Nucleophilic Aromatic Substitution

This approach involves the reaction of a suitable 2-halocarbazole, such as 2-bromo-9H-carbazole, with a methylthio nucleophile. Sodium thiomethoxide is a common and effective reagent for this transformation.

Method B: Palladium-Catalyzed Cross-Coupling

Modern cross-coupling methodologies offer a versatile route to C-S bond formation. A plausible approach would involve a palladium-catalyzed reaction between 2-bromo-9H-carbazole and a methylthio-containing reagent, such as methyl mercaptan in the presence of a suitable base, or by utilizing a more specialized methylthio-transfer reagent.

Below is a detailed, hypothetical experimental protocol based on the more classical and accessible nucleophilic aromatic substitution approach (Method A).

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Materials:

-

2-Bromo-9H-carbazole

-

Sodium thiomethoxide (NaSMe)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-9H-carbazole (1.0 eq).

-

Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF).

-

Add sodium thiomethoxide (1.2 eq) to the solution portion-wise at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Characterization

The successful synthesis of this compound would be confirmed through a combination of spectroscopic and physical characterization techniques. The following tables summarize the predicted data based on the analysis of similar carbazole structures.

Physical and Molecular Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₁NS |

| Molecular Weight | 213.30 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available; expected to be a crystalline solid with a defined melting point. |

| Solubility | Soluble in common organic solvents like DCM, chloroform, acetone, and ethyl acetate. Insoluble in water. |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the carbazole core and the methyl protons of the methylthio group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 | d | 1H | H-4 |

| ~ 8.0 | d | 1H | H-5 |

| ~ 7.5 | s | 1H | H-1 |

| ~ 7.4-7.2 | m | 4H | H-3, H-6, H-7, H-8 |

| ~ 2.5 | s | 3H | -SCH₃ |

| ~ 8.2 (broad s) | s | 1H | N-H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140-138 | C-4a, C-4b |

| ~ 130-125 | C-2, C-9a, C-8a |

| ~ 125-118 | C-1, C-3, C-4, C-5, C-6, C-7, C-8 |

| ~ 110 | C-1a, C-5a |

| ~ 15 | -SCH₃ |

FTIR (Fourier-Transform Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3400 | N-H stretching |

| ~ 3100-3000 | Aromatic C-H stretching |

| ~ 2920 | Aliphatic C-H stretching (-SCH₃) |

| ~ 1600, 1480, 1450 | Aromatic C=C stretching |

| ~ 1330 | C-N stretching |

| ~ 750 | C-S stretching |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

| m/z Value | Assignment |

| 213 | [M]⁺ (Molecular ion) |

| 198 | [M - CH₃]⁺ (Loss of a methyl radical) |

| 167 | [M - SCH₃]⁺ (Loss of the methylthio group) |

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been reported, the broader class of carbazole derivatives is well-documented for a range of biological activities.[1][2][3][4]

-

Anticancer Activity: Many carbazole alkaloids and synthetic derivatives exhibit potent cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve DNA intercalation, inhibition of topoisomerase enzymes, or interference with cell signaling pathways crucial for cancer cell proliferation and survival.

-

Antimicrobial Activity: The carbazole scaffold has been identified in compounds with significant antibacterial and antifungal properties. The introduction of a lipophilic methylthio group could potentially enhance membrane permeability and improve antimicrobial efficacy.

-

Neuroprotective Effects: Certain carbazole derivatives have shown promise in models of neurodegenerative diseases, often attributed to their antioxidant properties and ability to modulate specific receptors in the central nervous system.

Given the lack of specific data for this compound, a diagram of a known signaling pathway is not feasible. Instead, a logical workflow for its synthesis and potential biological screening is presented.

Visualizations

Caption: Proposed workflow for the synthesis and biological evaluation of this compound.

Caption: Proposed synthetic pathway to this compound.

Conclusion

This compound represents an intriguing, yet underexplored, derivative of the versatile carbazole family. This technical guide provides a robust framework for its synthesis and characterization based on established chemical knowledge. The proposed synthetic route via nucleophilic aromatic substitution is a practical and efficient method. The predicted spectroscopic data offer a reliable reference for the structural elucidation of the target compound. Furthermore, the known biological activities of related carbazole derivatives suggest that this compound is a promising candidate for future investigation in various therapeutic areas, particularly as an anticancer or antimicrobial agent. The experimental validation of the synthesis and the biological evaluation of this compound are warranted to fully uncover its potential.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Methylthio)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)-9H-carbazole is a sulfur-containing derivative of carbazole, a tricyclic aromatic heterocycle. The carbazole nucleus and its derivatives are of significant interest to the scientific community due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3][4][5] The introduction of a methylthio group at the 2-position of the carbazole ring can modulate its electronic properties and biological activity, making it a compound of interest for further investigation in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to serve as a foundational resource for researchers.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 1607470-08-5 | [6][7] |

| Molecular Formula | C₁₃H₁₁NS | [6] |

| Molecular Weight | 213.30 g/mol | [6] |

| Melting Point | 248-249 °C | [6] |

| Purity | 98% | [6] |

| Appearance | Not explicitly stated, likely a solid at room temperature given the high melting point. | |

| Boiling Point | Data not available. | |

| Solubility | Data not available. General solubility of carbazoles suggests likely soluble in common organic solvents like acetone, benzene, and ethanol.[4] |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public domain, the synthesis of structurally related bis(methylthiophenyl)-9-hexyl-9H-carbazole derivatives has been reported. These syntheses often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9][10]

A plausible synthetic approach for this compound could involve the reaction of a suitable 2-halo-9H-carbazole with a methylthiolating agent, or the cyclization of a precursor already containing the methylthio moiety.

General Workflow for Suzuki-Miyaura Coupling:

Caption: A generalized workflow for a potential Suzuki-Miyaura cross-coupling synthesis.

Purification of the final product would likely involve column chromatography over silica gel, using a suitable solvent system such as a mixture of hexane and dichloromethane.[8][9][10]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the carbazole ring system. A singlet corresponding to the methylthio (-SCH₃) protons would likely appear in the upfield region (around δ 2.5 ppm). The N-H proton of the carbazole would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the carbazole core and a signal for the methyl carbon of the methylthio group. The chemical shifts of the aromatic carbons will be influenced by the position of the methylthio substituent.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H group (around 3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), aromatic C=C stretching (in the 1400-1600 cm⁻¹ region), and C-N stretching. The presence of the C-S bond may give rise to weaker absorptions.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (213.30 g/mol ). Fragmentation patterns would likely involve the loss of the methyl group from the methylthio substituent and fragmentation of the carbazole ring.

Biological Activity

While there is no specific biological activity data for this compound, the broader class of carbazole derivatives is well-known for a wide range of pharmacological activities.[1][2][3][4][5] These activities are often attributed to the ability of the planar carbazole ring system to intercalate with DNA and to interact with various enzymes and receptors. The introduction of different substituents on the carbazole nucleus can significantly influence the type and potency of the biological response. Further research and biological evaluation are necessary to determine the specific bioactivities of this compound.

Logical Relationship of Carbazole Structure to Biological Activity:

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. ijrpc.com [ijrpc.com]

- 3. echemcom.com [echemcom.com]

- 4. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1607470-08-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. 1607470-08-5|this compound|BLD Pharm [bldpharm.com]

- 8. 2.1.1. Synthesis of 2,7-bis(2-methylthiophenyl)-9-hexyl-9H-carbazole (2a) [bio-protocol.org]

- 9. Towards the Bisbenzothienocarbazole Core: A Route of Sulfurated Carbazole Derivatives with Assorted Optoelectronic Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. upcommons.upc.edu [upcommons.upc.edu]

- 11. rsc.org [rsc.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. 9H-Carbazole, 2-methyl- [webbook.nist.gov]

- 15. Carbazole(86-74-8) 13C NMR [m.chemicalbook.com]

- 16. ias.ac.in [ias.ac.in]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Unveiling the Structural Architecture of 2-(Methylthio)-9H-carbazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic analysis of carbazole derivatives, with a specific focus on the structural characteristics of compounds bearing a methylthio substituent at the 2-position of the 9H-carbazole core. While crystallographic data for the exact 2-(methylthio)-9H-carbazole scaffold is not extensively available in publicly accessible databases, this document outlines the generalized experimental protocols for synthesis and single-crystal X-ray diffraction based on studies of closely related carbazole derivatives. Furthermore, it presents a comparative analysis of crystallographic data from various substituted carbazoles to infer potential structural features of the title compounds.

Introduction to the Structural Significance of Carbazole Derivatives

Carbazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. Their rigid, planar structure and extensive π-conjugated system provide a versatile scaffold for the development of novel therapeutic agents and functional organic materials. The introduction of various substituents onto the carbazole ring system can profoundly influence their physicochemical properties, biological activity, and solid-state packing, making the determination of their three-dimensional structure through single-crystal X-ray diffraction a critical aspect of their development.

General Experimental Protocols

The determination of the crystal structure of carbazole derivatives involves two primary stages: the synthesis of high-quality single crystals and their analysis using X-ray diffraction.

Synthesis and Crystallization

The synthesis of functionalized carbazoles can be achieved through various established methods, including the Bucherer-Bergs reaction, Graebe-Ullmann synthesis, and more recently, transition metal-catalyzed C-H functionalization. For the introduction of a methylthio group at the 2-position, a common strategy would involve the electrophilic substitution of a suitable carbazole precursor or the construction of the carbazole ring from a pre-functionalized biphenyl derivative.

Growing single crystals suitable for X-ray diffraction is a crucial and often challenging step. A general procedure for obtaining high-quality crystals is as follows:

-

Purification: The synthesized compound is meticulously purified, typically by column chromatography followed by recrystallization, to remove any impurities that might hinder crystal growth.

-

Solvent Selection: A range of solvents and solvent mixtures are screened to identify a system where the compound exhibits moderate solubility.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.

-

Solvent Diffusion: A solution of the compound in a good solvent is carefully layered with a miscible "poor" solvent in which the compound is less soluble. Diffusion of the poor solvent into the solution reduces the compound's solubility, leading to crystallization at the interface.

-

Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger sealed container with a reservoir of a more volatile anti-solvent. The vapor of the anti-solvent gradually diffuses into the solution, inducing crystallization.

-

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their structure is determined using X-ray diffraction. The general workflow for this process is outlined below.

Detailed Steps:

-

Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Reduction: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

-

Structure Solution: The initial positions of the atoms in the crystal lattice are determined using methods such as direct methods or the Patterson function.

-

Structure Refinement: The atomic positions and other parameters are refined to obtain the best possible fit between the calculated and observed diffraction data.

-

Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Comparative Crystallographic Data of Substituted Carbazole Derivatives

While specific crystallographic data for this compound derivatives is limited, analysis of related structures from the Cambridge Structural Database (CSD) can provide valuable insights into expected bond lengths, bond angles, and overall molecular geometry. The following table summarizes key crystallographic parameters for a selection of substituted carbazole derivatives.

| Compound Name | CSD Refcode | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Torsional Angles (°) |

| 9H-Carbazole | CARBAZ01 | Pnma | 7.772 | 19.182 | 5.725 | 90 | - |

| 2-Nitro-9H-carbazole | NICAZB | P2₁/c | 13.910 | 5.800 | 12.050 | 108.9 | C1-C2-N-O: ~1.5 |

| 2-Bromo-9H-carbazole | BRCBZL | P2₁/n | 12.015 | 14.155 | 6.101 | 94.8 | - |

| 9-Methyl-9H-carbazole | MECARZ | Pnma | 7.910 | 19.290 | 5.730 | 90 | - |

Data is illustrative and sourced from publicly available crystallographic databases. For precise values, refer to the original publications.

Based on these related structures, the carbazole core is expected to be nearly planar. The introduction of the methylthio group at the 2-position may induce minor distortions in the planarity of the adjacent benzene ring. The C-S bond length is anticipated to be in the range of 1.75-1.80 Å, and the C-S-C bond angle will likely be around 100-105°. The orientation of the methyl group relative to the carbazole ring will be a key conformational feature determined by steric and electronic factors.

Signaling Pathways and Logical Relationships

At present, there is no established signaling pathway directly and exclusively associated with this compound derivatives in the public domain. The biological activities of carbazole derivatives are diverse, ranging from anticancer to antimicrobial effects, and are highly dependent on the nature and position of the substituents. Elucidating the specific signaling pathways impacted by these compounds would require dedicated biological studies.

The logical relationship in the context of drug development for these compounds would follow a standard pipeline, as illustrated below.

Conclusion

The determination of the single-crystal X-ray structure of this compound derivatives is a pivotal step in understanding their structure-property relationships. This technical guide has provided a framework of generalized experimental protocols for their synthesis, crystallization, and crystallographic analysis, based on the wealth of information available for other substituted carbazoles. While specific quantitative data for the title compounds remains to be extensively reported, the comparative data presented herein offers valuable predictive insights into their likely structural features. The workflows provided serve as a roadmap for researchers and professionals in the field, from initial synthesis to potential therapeutic development. Further research is warranted to isolate and structurally characterize these specific derivatives to fully unlock their potential.

The Influence of Methylthio Substitution on the Electronic Properties of Carbazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of sulfur-containing functional groups onto the carbazole scaffold has emerged as a promising avenue for tailoring the electronic and photophysical properties of these versatile molecules. The introduction of the methylthio (-SCH₃) group, in particular, offers a nuanced approach to modulating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing charge transport characteristics, emission profiles, and overall device performance in organic electronics. This in-depth technical guide explores the synthesis, electronic properties, and experimental characterization of methylthio-substituted carbazoles, providing a comprehensive resource for researchers in materials science and drug development.

Core Electronic and Photophysical Data

The introduction of methylthio substituents significantly impacts the photoluminescence of the carbazole core. The following table summarizes the key photophysical data for 3,6-bis(2-methylthiophenyl)-9-hexyl-9H-carbazole, a representative example of this class of compounds.

| Compound | Solvent | λem (nm) | ΦF (%) |

| 3,6-bis(2-methylthiophenyl)-9-hexyl-9H-carbazole | Dichloromethane | 400 | 25 |

| Tetrahydrofuran | 402 | 24 | |

| Cyclohexane | 396 | 29 |

Experimental Protocols

A clear understanding of the methodologies used to synthesize and characterize these materials is crucial for reproducible research and development.

Synthesis of 3,6-bis(2-methylthiophenyl)-9-hexyl-9H-carbazole

Materials:

-

3,6-dibromo-9-hexyl-9H-carbazole

-

2-methylthiophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, combine 3,6-dibromo-9-hexyl-9H-carbazole (2.81 mmol), 2-methylthiophenylboronic acid (7.31 mmol), Pd(PPh₃)₄ (0.140 mmol), and K₂CO₃ (16.9 mmol).

-

Purge the flask with nitrogen.

-

Add a degassed mixture of THF and water (6:1 v/v, 58 mL) to the flask.

-

Stir the reaction mixture at reflux overnight.

-

After cooling to room temperature, extract the mixture with CH₂Cl₂.

-

Dry the organic layer over MgSO₄ and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography using a mixture of hexane and dichloromethane (20:1 v/v) as the eluent to yield the final product.

Photophysical Characterization

UV-Visible Absorption and Photoluminescence Spectroscopy:

UV-visible absorption spectra are typically recorded on a dual-beam spectrophotometer. Photoluminescence (PL) spectra are measured using a spectrofluorometer. For solution-state measurements, spectroscopic grade solvents are used to prepare dilute solutions of the sample in a 1 cm path length quartz cuvette.

Fluorescence Quantum Yield (ΦF) Determination:

The fluorescence quantum yield is determined using a relative method with a well-characterized standard. The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated emission intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

To minimize re-absorption effects, the absorbance of the solutions at the excitation wavelength should be kept below 0.1.

Electrochemical Characterization

Cyclic Voltammetry (CV):

Cyclic voltammetry is employed to determine the oxidation and reduction potentials of the compounds, from which the HOMO and LUMO energy levels can be estimated.

Experimental Setup:

-

A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., saturated calomel electrode - SCE).

-

The measurements are performed in a deoxygenated solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - Bu₄NPF₆) in a suitable solvent (e.g., dichloromethane or acetonitrile).

-

The potential is swept at a constant scan rate (e.g., 100 mV/s).

Data Analysis: The onset oxidation potential (E_ox^onset) and onset reduction potential (E_red^onset) are determined from the cyclic voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas, with ferrocene/ferrocenium (Fc/Fc⁺) as an external standard (E½ = 0.38 V vs. Ag/AgCl):

HOMO (eV) = -[E_ox^onset - E½(Fc/Fc⁺) + 4.8] LUMO (eV) = -[E_red^onset - E½(Fc/Fc⁺) + 4.8]

Visualizing Methodologies and Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows and conceptual relationships in the study of methylthio-substituted carbazoles.

Solubility Profile of 2-(Methylthio)-9H-carbazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Methylthio)-9H-carbazole, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document focuses on providing detailed experimental protocols for researchers to determine its solubility in various organic solvents. Additionally, it offers qualitative solubility insights based on the properties of the parent carbazole molecule and related derivatives.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been reported. To facilitate research and development, this guide provides standardized protocols for determining solubility. The following table is provided as a template for researchers to populate with their experimental findings.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |

| e.g., Acetone | 25 | Data not available | Data not available | Data not available | Gravimetric/UV-Vis |

| e.g., Dichloromethane | 25 | Data not available | Data not available | Data not available | Gravimetric/UV-Vis |

| e.g., Ethanol | 25 | Data not available | Data not available | Data not available | Gravimetric/UV-Vis |

| e.g., Hexane | 25 | Data not available | Data not available | Data not available | Gravimetric/UV-Vis |

| e.g., Toluene | 25 | Data not available | Data not available | Data not available | Gravimetric/UV-Vis |

| e.g., N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | Data not available | Gravimetric/UV-Vis |

Note: The solubility of carbazole and its derivatives is influenced by the polarity of the solvent and the temperature.[1] Generally, solubility increases with rising temperature.

Qualitative Solubility Insights

While quantitative data is absent, inferences on the solubility of this compound can be drawn from the known properties of carbazole and the solvents used in the synthesis of similar compounds.

The parent compound, 9H-carbazole, is known to be:

-

Soluble in acetone, pyridine, and quinoline.[2]

-

Slightly soluble in ethanol, ether, and benzene.[2]

-

Sparingly soluble in water due to its non-polar aromatic structure.[1]

In the synthesis of a structurally related compound, 2,7-bis(2-methylthiophenyl)-9-hexyl-9H-carbazole, a mixture of hexane and dichloromethane was used as the eluent for purification via flash column chromatography.[3] This indicates that this compound is likely to be soluble in chlorinated solvents like dichloromethane and non-polar solvents like hexane. The presence of the methylthio group may slightly alter the polarity and, consequently, the solubility profile compared to the parent carbazole.

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data, the following established methods are recommended.

Gravimetric Method (Equilibrium Method)

This method involves preparing a saturated solution of the compound, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath is recommended.

-

Phase Separation: Allow the undissolved solid to settle. Carefully separate the saturated supernatant from the solid residue by filtration or centrifugation.

-

Solvent Evaporation: Accurately measure a specific volume of the clear, saturated solution into a pre-weighed, dry container.

-

Drying: Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point) until a constant weight of the solute is achieved.

-

Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the solvent used.

UV-Visible Spectrophotometry Method

This method is suitable if this compound has a distinct chromophore that absorbs in the UV-Visible range. It relies on the Beer-Lambert law, which relates absorbance to concentration.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Spectral Analysis: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plotting: Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Dilution: Accurately dilute a known volume of the saturated supernatant with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Concentration Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Solubility Calculation: Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of an organic compound using the equilibrium method.

References

An In-depth Technical Guide on the Thermal Stability of 2-(Methylthio)-9H-carbazole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2-(Methylthio)-9H-carbazole and its broader class of derivatives. While specific quantitative thermal analysis data for this compound is not extensively available in the public domain, this document synthesizes information on the thermal properties of the carbazole scaffold and various substituted derivatives to infer its likely thermal behavior. The high thermal stability of the carbazole core is a key feature that makes these compounds valuable in fields such as organic electronics.[1][2]

Carbazole and its derivatives are recognized for their robust chemical and thermal stability, good hole-transporting properties, and tunable electronic structures, making them crucial components in the development of optoelectronic and photovoltaic devices.[2] Their inherent rigidity and high thermal stability are advantageous for applications requiring stable amorphous films and high glass transition temperatures.

Quantitative Thermal Analysis of Carbazole Derivatives

The following table summarizes the thermal stability data for several carbazole derivatives as reported in the scientific literature. This data provides a baseline for understanding the thermal properties of the carbazole scaffold when functionalized with various substituents.

| Compound | Td (°C) (5% weight loss) | Tm (°C) | Tg (°C) | Reference |

| 9H-Carbazole (untreated control) | Not Reported | 245.54 | - | --INVALID-LINK-- |

| 9H-Carbazole (biofield treated) | Not Reported | 247.53 | - | --INVALID-LINK-- |

| Novel Carbazole Derivative 7a | 291 | 95 | - | --INVALID-LINK--[1] |

| Novel Carbazole Derivative 7b | 307 | 86 | - | --INVALID-LINK--[1] |

| 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone (CCPTSC) | 238 | 88 | - | --INVALID-LINK-- |

| Poly(9-(heptadecan-9-yl)-9H-carbazole-alt-4,7-di(thieno[3,2-b]thiophen-2-yl)benzo[c][1][2][3]thiadiazole) (PCDTTBT-1) | 433 | - | 64 | --INVALID-LINK-- |

| Poly(3,6-difluoro-9-(heptadecan-9-yl)-9H-carbazole-alt-4,7-di(thieno[3,2-b]thiophen-2-yl)benzo[c][1][2][3]thiadiazole) (PFCDTTBT-2) | 452 | - | 67 | --INVALID-LINK-- |

Td = Decomposition Temperature, Tm = Melting Temperature, Tg = Glass Transition Temperature

The data indicates that carbazole derivatives generally exhibit high thermal stability, with decomposition temperatures often exceeding 300°C. The substitution pattern and the nature of the functional groups can influence the specific thermal properties. For instance, polymeric carbazole derivatives show very high decomposition temperatures, making them suitable for high-performance electronic applications.

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere.

Objective: To determine the decomposition temperature (Td) of the carbazole derivative.

Instrumentation: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or Netzsch TG 209 F3 Tarsus).

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina).

-

Instrument Setup: The crucible is placed on a high-precision microbalance within the TGA furnace.

-

Atmosphere: An inert atmosphere is established by purging the furnace with nitrogen gas at a constant flow rate (e.g., 30 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[1]

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is typically reported as the temperature at which 5% weight loss occurs (Td).

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is used to determine melting points (Tm) and glass transition temperatures (Tg).

Objective: To determine the melting point (Tm) and glass transition temperature (Tg) of the carbazole derivative.

Instrumentation: A differential scanning calorimeter (e.g., Netzsch DSC 214 Polyma or TA Instruments Q-20).

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-10 mg) is weighed and hermetically sealed in an aluminum pan.[2] An empty, sealed aluminum pan is used as a reference.[2]

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Atmosphere: The cell is purged with an inert gas, such as nitrogen.

-

Temperature Program: A heat-cool-heat cycle is typically employed.

-

First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected melting point (e.g., 300°C) at a constant rate (e.g., 10°C/min or 20°C/min).[1][2]

-

Cooling Scan: The sample is then cooled back to a low temperature (e.g., room temperature) at a controlled rate.

-

Second Heating Scan: A second heating scan is performed under the same conditions as the first to observe the glass transition and melting of the now thermally-conditioned sample.

-

-

Data Acquisition: The DSC instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic peaks corresponding to melting and step changes in the baseline corresponding to glass transitions.

Visualizations

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

References

An In-depth Technical Guide on the Electrochemical Behavior of 2-(Methylthio)-9H-carbazole

Introduction

Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds, renowned for their unique electronic and photophysical properties. These characteristics make them highly valuable in the development of organic electronic materials, including organic light-emitting diodes (OLEDs), solar cells, and sensors. The electrochemical behavior of carbazoles, particularly their oxidative polymerization, is fundamental to these applications. This guide focuses on the predicted electrochemical characteristics of 2-(Methylthio)-9H-carbazole, offering insights for researchers, scientists, and professionals in drug development and materials science. The introduction of a methylthio (-SCH₃) group at the 2-position of the carbazole ring is anticipated to modulate its electronic properties and, consequently, its electrochemical behavior.

Predicted Electrochemical Properties

The electrochemical behavior of carbazole is dominated by the oxidation of the carbazole nucleus. The introduction of a substituent, such as the methylthio group, is expected to influence the oxidation potential and the properties of any resulting polymeric films.

Oxidation Mechanism

The electrochemical oxidation of carbazole derivatives typically proceeds through the formation of a radical cation.[1][2] This initial one-electron oxidation is followed by a coupling reaction, most commonly at the 3 and 6 positions, which are the most electron-rich centers. This dimerization is then followed by further oxidation and coupling to form a polymer film on the electrode surface.[1] The general mechanism is an ECE (Electron-transfer, Chemical reaction, Electron-transfer) process.

For this compound, the primary oxidation is expected to occur on the carbazole ring, leading to a radical cation. The methylthio group, being an electron-donating group, is anticipated to lower the oxidation potential compared to unsubstituted carbazole. The polymerization would then proceed via coupling at the unsubstituted 3, 6, or other available positions.

Influence of the 2-(Methylthio) Substituent

The methylthio (-SCH₃) group is known to be an electron-donating group through resonance. This increased electron density on the carbazole ring is expected to have the following effects:

-

Lower Oxidation Potential: The electron-donating nature of the methylthio group will likely make the carbazole ring easier to oxidize, resulting in a lower anodic peak potential compared to unsubstituted 9H-carbazole.

-

Polymer Properties: The presence of the methylthio group could influence the morphology, conductivity, and electrochromic properties of the resulting polymer film. The sulfur atom in the methylthio group can also be a site for further chemical or electrochemical reactions under more extreme potential conditions.

Quantitative Data Summary

As no direct experimental data for this compound is available, the following table presents expected values based on the known electrochemical behavior of carbazole and the predicted influence of the methylthio substituent. These values should be considered as estimates to be confirmed by experimental investigation.

| Parameter | Expected Value (vs. Ag/AgCl) | Notes |

| Monomer Oxidation Potential (Epa) | +0.8 to +1.0 V | The oxidation potential is expected to be lower than that of unsubstituted carbazole (approx. +1.1 to +1.3 V) due to the electron-donating methylthio group.[1] |

| Polymer Redox Potential (E0') | +0.5 to +0.7 V | The polymer film is typically easier to oxidize than the monomer. This potential represents the p-doping/dedoping process of the polymer. |

| HOMO Energy Level | -5.2 to -5.4 eV | Estimated from the onset of oxidation, this value is crucial for assessing the suitability of the material for hole-injection/transport layers in electronic devices. |

| LUMO Energy Level | -2.0 to -2.2 eV | Often estimated from the HOMO level and the optical bandgap. |

| Electrochemical Bandgap | 2.8 to 3.2 eV | The difference between the onset of oxidation and reduction potentials. This provides an indication of the electronic band structure of the material. |

Experimental Protocols

The following section outlines a detailed methodology for the electrochemical characterization of this compound.

Materials and Reagents

-

Working Electrode: Glassy carbon electrode (GCE), platinum (Pt) disk electrode, or indium tin oxide (ITO) coated glass.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

-

Counter Electrode: Platinum wire or mesh.

-

Solvent: Acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂), electrochemical grade.

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) or lithium perchlorate (LiClO₄).

-

Analyte: 1-10 mM this compound.

Instrumentation

A potentiostat/galvanostat capable of performing cyclic voltammetry, chronoamperometry, and other standard electrochemical techniques.

Procedure for Cyclic Voltammetry

-

Electrode Preparation: Polish the working electrode with alumina slurry, sonicate in deionized water and then in the solvent to be used, and dry under a stream of nitrogen.

-

Electrochemical Cell Setup: Assemble a three-electrode cell containing the analyte solution (1-10 mM this compound in 0.1 M supporting electrolyte/solvent).

-

Deaeration: Purge the solution with an inert gas (nitrogen or argon) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

Cyclic Voltammetry of the Monomer:

-

Scan the potential from an initial value where no reaction occurs (e.g., 0 V) to a potential sufficiently positive to oxidize the monomer (e.g., +1.5 V) and back to the initial potential.

-

Perform this single scan at various scan rates (e.g., 20, 50, 100, 200 mV/s) to investigate the nature of the electrochemical process.

-

-

Electropolymerization:

-

To deposit a polymer film, perform multiple cycles of the potential scan (e.g., 10-20 cycles) in the same potential window used for the monomer oxidation. An increase in the peak currents with each cycle indicates the growth of a conductive polymer film.

-

-

Characterization of the Polymer Film:

-

After polymerization, carefully rinse the modified electrode with the pure solvent to remove any unreacted monomer.

-

Transfer the polymer-coated electrode to a fresh electrochemical cell containing only the supporting electrolyte and solvent (monomer-free solution).

-

Record the cyclic voltammogram of the polymer film to study its redox behavior, stability, and ion-transport properties.

-

Visualizations

Proposed Electropolymerization Pathway

References

A Technical Guide to the Hole-Transporting Properties of Carbazole-Based Materials

For Researchers, Scientists, and Professionals in Organic Electronics and Materials Science

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and application of carbazole-based materials as efficient hole transporters in organic electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). This document details the key properties of these materials, outlines experimental protocols for their evaluation, and presents a comparative analysis of their performance.

Introduction to Carbazole-Based Hole-Transporting Materials

Carbazole is a nitrogen-containing heterocyclic aromatic compound that has emerged as a cornerstone in the design of high-performance organic electronic materials.[1] Its rigid and planar structure, coupled with its electron-rich nature, provides excellent hole-transporting capabilities.[1] Carbazole derivatives are known for their high thermal and electrochemical stability, good film-forming properties, and the ease with which they can be functionalized at various positions (N-9, C-3, C-6, C-2, and C-7). This versatility allows for the fine-tuning of their electronic and physical properties to meet the specific requirements of different device architectures.

In recent years, carbazole-based materials have gained significant traction as viable alternatives to the commonly used but expensive hole-transporting material (HTM), spiro-OMeTAD, in perovskite solar cells.[2][3][4] Their tunable energy levels, high hole mobility, and excellent stability contribute to the fabrication of efficient and long-lasting solar cell devices. Similarly, in OLEDs, carbazole derivatives are employed as host materials in the emissive layer and as hole-transporting layers, facilitating efficient charge injection and transport, which leads to improved device performance.[5][6][7]

Key Properties of Carbazole-Based Hole-Transporting Materials

The performance of a hole-transporting material is determined by a combination of its electronic, optical, and thermal properties. For carbazole-based materials, these properties can be tailored through strategic molecular design.

Electronic Properties

Ionization Potential (IP) and HOMO Level: The ionization potential, which corresponds to the highest occupied molecular orbital (HOMO) energy level, is a critical parameter for efficient hole injection and extraction. For use in perovskite solar cells, the HOMO level of the HTM should be well-aligned with the valence band of the perovskite absorber to ensure efficient hole transfer. For OLEDs, the HOMO level needs to be aligned with the work function of the anode and the HOMO of the emissive layer to facilitate hole injection. Carbazole-based materials typically possess ionization potentials in the range of 5.2 to 6.1 eV.[8][9]

Hole Mobility (μh): High hole mobility is essential for efficient charge transport through the HTL, minimizing charge recombination and improving device performance. The hole mobility of carbazole derivatives can vary significantly depending on their molecular structure and packing in the solid state, with reported values often in the range of 10⁻⁵ to 10⁻³ cm²/Vs.[4][10]

Thermal Properties

Glass Transition Temperature (Tg): A high glass transition temperature is crucial for the morphological stability of the amorphous thin films used in organic electronic devices, preventing crystallization and degradation at elevated operating temperatures. Many carbazole derivatives exhibit high Tg values, often exceeding 120°C.[5]

Thermal Stability: Thermogravimetric analysis (TGA) is used to assess the thermal stability of these materials. Carbazole-based HTMs generally exhibit good thermal stability, with decomposition temperatures often above 350°C, ensuring their integrity during device fabrication and operation.

Quantitative Data of Representative Carbazole-Based HTMs

The following tables summarize key quantitative data for a selection of carbazole-based hole-transporting materials, providing a basis for comparison with the widely used spiro-OMeTAD.

| Material Name/Acronym | Ionization Potential (IP) / HOMO Level (eV) | Hole Mobility (μh) (cm²/Vs) | Glass Transition Temperature (Tg) (°C) |

| Spiro-OMeTAD (Reference) | ~5.1 - 5.2 | ~10⁻⁵ - 10⁻⁴[2][4] | 125[4] |

| V1209 | 5.37 | 1.1 x 10⁻⁵ | 192 |

| V1221 | 5.39 | 2.0 x 10⁻⁵ | 184 |

| V1225 | 5.38 | 1.5 x 10⁻⁵ | 188 |

| 1,3,6,8-tetra(N,N-p-dimethoxyphenylamino)-9-ethylcarbazole | 5.25 | - | - |

| Me-4PACz | - | - | - |

| CZ-1 | - | - | - |

| CZ-2 | - | - | - |

| Material Name/Acronym | Device Architecture | Power Conversion Efficiency (PCE) (%) |

| Spiro-OMeTAD (Reference) | n-i-p Perovskite Solar Cell | >20% |

| V1209 | n-i-p Perovskite Solar Cell | 17.8% |

| V1221 | n-i-p Perovskite Solar Cell | 16.5% |

| V1225 | n-i-p Perovskite Solar Cell | 17.5% |

| 1,3,6,8-tetra(N,N-p-dimethoxyphenylamino)-9-ethylcarbazole | Planar Perovskite Solar Cell | 17.8%[11] |

| Me-4PACz | Inverted (p-i-n) Perovskite Solar Cell | 20.7%[12] |

| CZ-1 | Solution-processed OLED | - |

| CZ-2 | Solution-processed OLED | EQE up to 9.5%[6] |

Synthesis of Carbazole-Based Materials

The synthesis of carbazole-based HTMs often involves well-established organic chemistry reactions, allowing for facile production and modification.

General Synthesis of a Carbazole-based HTM

Caption: General synthetic workflow for carbazole-based HTMs.

Example Synthesis: 1,3,6,8-tetra(N,N-p-dimethoxyphenylamino)-9-ethylcarbazole

This material can be synthesized in a facile three-step process. The synthesis involves the ethylation of the carbazole nitrogen, followed by bromination at the 1, 3, 6, and 8 positions, and finally a Buchwald-Hartwig amination with N,N-di(p-methoxyphenyl)amine.[11]

Experimental Protocols

Accurate characterization of the physical and electronic properties of carbazole-based HTMs is crucial for predicting their performance in devices. The following sections detail the standard experimental protocols for key characterization techniques.

Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.

Experimental Setup:

-

Working Electrode: Platinum (Pt) or Glassy Carbon Electrode.

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum (Pt) wire.

-

Electrolyte Solution: Typically a 0.1 M solution of a non-aqueous electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF₆) in a dry, deoxygenated solvent like acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂).

-

Analyte Concentration: Approximately 1-5 mM.

-

Internal Standard: Ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal reference.

Procedure:

-

The analyte is dissolved in the electrolyte solution.

-

The solution is purged with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen.

-

A cyclic voltammogram is recorded by scanning the potential of the working electrode.

-

The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.

-

The HOMO and LUMO levels are calculated using the following empirical formulas, referencing the ferrocene internal standard (assuming the HOMO of ferrocene is -4.8 eV relative to vacuum):

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

Caption: Workflow for HOMO/LUMO determination using Cyclic Voltammetry.

Hole Mobility Measurement

The Time-of-Flight technique directly measures the drift mobility of charge carriers in a material.

Experimental Setup:

-

Sample Structure: A thick film (typically several micrometers) of the carbazole-based material is sandwiched between two electrodes, one of which is semi-transparent (e.g., ITO or thin metal).

-

Light Source: A pulsed laser with a short pulse width (e.g., a nitrogen laser at 337 nm) is used to generate a sheet of charge carriers near the semi-transparent electrode.

-

Measurement Circuit: A voltage source applies an electric field across the sample, and an oscilloscope measures the transient photocurrent.

Procedure:

-

A voltage is applied across the sample.

-

A short laser pulse generates electron-hole pairs near the top electrode.

-

Under the applied electric field, holes drift across the film towards the counter electrode.

-

The transient photocurrent is recorded by the oscilloscope. The time it takes for the carriers to traverse the film is the transit time (t_T).

-

The hole mobility (μh) is calculated using the formula:

-

μh = d² / (V * t_T) where d is the film thickness and V is the applied voltage.

-

The SCLC method is used to determine the charge carrier mobility from the current-voltage (I-V) characteristics of a single-carrier device.

Device Architecture (Hole-Only Device):

-

A hole-only device is fabricated with the carbazole-based material as the active layer, sandwiched between two electrodes with high work functions to facilitate hole injection and block electron injection (e.g., ITO/PEDOT:PSS/Carbazole HTL/Au).

Procedure:

-

The current density (J) is measured as a function of the applied voltage (V).

-

The J-V characteristic in the SCLC region is described by the Mott-Gurney law:

-

J = (9/8) * ε₀ * εr * μh * (V²/d³) where ε₀ is the permittivity of free space, εr is the relative permittivity of the material, μh is the hole mobility, V is the voltage, and d is the thickness of the active layer.

-

-

The hole mobility is extracted by fitting the experimental J-V data to this equation.

Caption: Overview of hole mobility measurement techniques.

Thermal Analysis: Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of the material.

Procedure:

-

A small sample of the material is placed in a TGA instrument.

-

The sample is heated at a constant rate in an inert atmosphere (e.g., nitrogen).

-

The weight loss of the sample is recorded as a function of temperature.

-

The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.

Device Fabrication Protocols

Perovskite Solar Cell (Inverted p-i-n Architecture)

Substrate Preparation:

-

Indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

The substrates are then treated with UV-ozone for 15-20 minutes to improve the wettability and work function of the ITO.

Device Fabrication:

-

A hole-transporting layer of a carbazole-based material is deposited onto the ITO substrate, often by spin-coating. For cross-linkable materials, a thermal annealing step is performed to induce polymerization.

-

The perovskite absorber layer is then deposited on top of the HTL, typically by spin-coating a precursor solution followed by an anti-solvent dripping step and thermal annealing.

-

An electron-transporting layer (e.g., PCBM) is spin-coated on the perovskite layer.

-

A buffer layer (e.g., BCP) and a metal top electrode (e.g., silver or aluminum) are deposited by thermal evaporation.

Caption: Layer-by-layer fabrication of an inverted perovskite solar cell.

Solution-Processed Organic Light-Emitting Diode (OLED)

Substrate Preparation:

-

ITO-coated glass substrates are cleaned as described for PSCs.

Device Fabrication:

-

A hole-injection layer (HIL), such as PEDOT:PSS, is spin-coated onto the ITO.

-

The carbazole-based hole-transporting layer is then deposited by spin-coating from a suitable solvent.

-

The emissive layer (EML) is spin-coated on top of the HTL.

-

An electron-transporting layer (ETL), an electron-injection layer (EIL, e.g., LiF), and a metal cathode (e.g., aluminum) are sequentially deposited by thermal evaporation.

Conclusion

Carbazole-based materials represent a highly promising class of hole-transporting materials for organic electronic devices. Their excellent and tunable electronic properties, combined with high thermal stability and synthetic accessibility, make them ideal candidates for replacing expensive benchmark materials and for advancing the performance and stability of perovskite solar cells and OLEDs. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and professionals to design, synthesize, and characterize novel carbazole-based materials for next-generation organic electronics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent progress in spiro-type hole transport materials for efficient and stable perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. [PDF] Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives | Semantic Scholar [semanticscholar.org]

- 8. Ionization potentials and metabolic activations of carbazole and acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Energy-Level Interpretation of Carbazole Derivatives in Self-Assembling Monolayer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Researchers design efficient inverted perovskite solar cell based on methyl-substituted carbazole HTL | Perovskite-Info [perovskite-info.com]

A Technical Guide to the Role of the Methylthio Group in Carbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carbazole scaffold is a cornerstone in the fields of medicinal chemistry and materials science, renowned for its versatile biological and photophysical properties.[1][2] The strategic functionalization of this privileged heterocycle allows for the fine-tuning of its characteristics to suit specific applications. Among the various functional groups employed, the methylthio (-SCH₃) moiety plays a multifaceted and critical role. This technical guide provides an in-depth exploration of the influence of the methylthio group on the biological activity, optoelectronic properties, and synthetic accessibility of carbazole derivatives. By modulating physicochemical properties such as lipophilicity and metabolic stability, the methylthio group significantly impacts the pharmacological profile of these compounds.[3][4] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex mechanisms and workflows to offer a comprehensive resource for professionals in drug discovery and materials science.

Role in Modulating Biological Activity

The introduction of a methylthio group or a related thioalkyl chain onto the carbazole nucleus can profoundly influence its interaction with biological targets. This is particularly evident in the development of anticancer agents, where the sulfur-containing moiety contributes to both potency and mechanism of action.

Anticancer Activity

Research into N-thioalkylcarbazoles has revealed their potential as potent anti-proliferative agents. Specific derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7, MDA-MB-231) and uterine (HeLa, ISHIKAWA) cancers, while showing reduced impact on non-tumoral cells.[5]

The compound 9-(nonane-1-thiol)-9H-carbazole (5c) , for instance, exhibits notable activity, which is attributed to its ability to trigger the intrinsic apoptotic pathway through the inhibition of Topoisomerase II.[5] This mechanism is a critical target in cancer chemotherapy, as its disruption leads to DNA damage and subsequent programmed cell death in cancer cells.

| Compound ID | R Group (at N-9 Position) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. MDA-MB-231 | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. ISHIKAWA | Reference |

| 5a | -(CH₂)₉-SH | 50.4 ± 0.96 | 39.9 ± 0.52 | 12.8 ± 0.62 | 19.2 ± 1.13 | [5] |

| 5c | -(CH₂)₉-SH (with Br at C-3, C-6) | 54.9 ± 1.00 | 27.2 ± 0.75 | 11.3 ± 0.63 | 15.7 ± 0.95 | [5] |

| Ellipticine | (Reference Drug) | 0.4 ± 0.05 | 0.9 ± 0.08 | 0.3 ± 0.04 | 0.8 ± 0.09 | [5] |

Data represents the mean ± standard deviation of at least three independent experiments.

The mechanism of action for the most active compound, 5c , involves a cascade of events initiated by the inhibition of Topoisomerase II, as illustrated in the signaling pathway below.

Role in Modulating Optoelectronic Properties

The methylthio group serves as a powerful modulator of the photophysical characteristics of carbazole derivatives. Its presence can be leveraged to create redox-switchable fluorophores, which have potential applications in optical sensors and devices.[6]

When a methylthio group is attached directly to the carbazole ring, it makes the molecule susceptible to oxidation. The sulfur atom can be oxidized from a methylthio (-SCH₃) state to a methylsulfinyl (-S(O)CH₃) state.[6] This chemical transformation induces a significant hypsochromic shift (blue shift) in the compound's emission spectrum. This reversible redox process allows for the fine-tuning of the material's optical properties.[6]

| Compound | Oxidation State | Absorption λmax (nm) | Emission λmax (nm) | Description | Reference |

| 3a | Methylthio (-SCH₃) | 388 | 468 | Standard emission | [6] |

| 3b | Methylsulfinyl (-S(O)CH₃) | 370 | 436 | Hypsochromic shift (blue-shifted) | [6] |

Compound corresponds to 2,7-bis(4-hexylphenyl)-9-methyl-3,6-bis(methylthio)-9H-carbazole (3a) and its oxidized form (3b). Data recorded in dichloromethane.

The logical relationship between the oxidation state of the sulfur and the resulting optical properties is depicted below.

Role in Chemical Synthesis

Beyond modifying the final properties of the molecule, the methylthio group can also play a crucial role as a directing group in the synthesis of complex carbazoles. The use of a 2-(methylthio)aniline moiety is an established strategy for achieving site-selective C-H functionalization, a powerful tool for building molecular complexity.[7]

In this approach, the sulfur atom of the methylthio group and the nitrogen atom of the aniline coordinate to a transition metal catalyst (e.g., Palladium). This chelation effect positions the catalyst in close proximity to a specific C-H bond on the carbazole precursor, enabling its selective activation and functionalization (e.g., arylation, alkylation). This methodology provides precise control over the substitution pattern, which is often challenging to achieve through classical electrophilic substitution reactions.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Provided below are condensed protocols for the synthesis and biological evaluation of methylthio-containing carbazole derivatives based on published literature.

Synthesis of 2,7-bis(4-hexylphenyl)-9-methyl-3,6-bis(methylthio)-9H-carbazole (3a)[6]

-

Starting Material Preparation : The precursor, 3,6-dibromo-2,7-bis(4-hexylphenyl)-9-methyl-9H-carbazole (510 mg, 0.776 mmol), is dissolved in anhydrous tetrahydrofuran (THF, 30 mL) under a nitrogen atmosphere.

-

Lithiation : The solution is cooled to -78 °C. n-Butyllithium (2.5 M in hexane, 0.78 mL, 1.9 mmol) is added carefully, and the mixture is stirred for 1 hour at this temperature.

-

Thiolation : Dimethyl disulfide (0.17 mL, 1.9 mmol) is added dropwise to the reaction mixture.

-

Reaction Completion : The mixture is allowed to warm to room temperature and is stirred overnight.

-

Work-up and Purification : The reaction is quenched, and the crude product is extracted. Purification is performed by flash column chromatography to yield the final product.

Synthesis of N-thioalkylcarbazoles (e.g., Compound 5a)[5]

-

Carbazole Alkylation : A solution of carbazole (1.0 equiv) in dimethylformamide (DMF) is treated with sodium hydride (NaH, 1.2 equiv) at 0 °C for 30 minutes.

-

Chain Introduction : 1,9-Dibromononane (1.2 equiv) is added, and the mixture is stirred at room temperature for 12 hours. The crude product, 9-(9-bromononyl)-9H-carbazole, is purified by column chromatography.

-

Thiol Formation : The purified intermediate (1.0 equiv) is dissolved in ethanol and refluxed with thiourea (2.0 equiv) for 24 hours.

-

Hydrolysis : The solvent is evaporated, and the residue is refluxed with an aqueous solution of sodium hydroxide (NaOH) for 12 hours.

-

Purification : After acidic work-up and extraction, the final product, 9-(9-mercaptononyl)-9H-carbazole, is purified by column chromatography.

Antiproliferative Activity Assay (MTT Assay)[5]

-

Cell Seeding : Cancer cells (e.g., MCF-7, HeLa) are seeded into 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

-

Compound Treatment : Cells are treated with various concentrations of the carbazole derivatives (or a vehicle control) and incubated for an additional 72 hours.

-

MTT Addition : MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for 4 hours at 37 °C.

-

Formazan Solubilization : The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading : The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.

Conclusion

The methylthio group is a highly strategic functional moiety in the design of novel carbazole derivatives. Its role extends from being a key determinant of biological activity, particularly in the development of Topoisomerase II-inhibiting anticancer agents, to acting as a redox-sensitive switch for tuning optoelectronic properties. Furthermore, its application as a directing group in synthetic chemistry opens pathways to previously inaccessible, regioselectively functionalized carbazoles. The data and protocols summarized in this guide underscore the importance of the methylthio group and provide a foundation for future research aimed at harnessing its unique characteristics for the development of advanced pharmaceuticals and functional materials.

References

- 1. echemcom.com [echemcom.com]

- 2. mdpi.com [mdpi.com]

- 3. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-thioalkylcarbazoles derivatives as new anti-proliferative agents: synthesis, characterisation and molecular mechanism evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Towards the Bisbenzothienocarbazole Core: A Route of Sulfurated Carbazole Derivatives with Assorted Optoelectronic Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. soc.chim.it [soc.chim.it]

Synthesis of Novel Carbazole Hydrazine-Carbothioamide Scaffolds: A Technical Guide for Drug Discovery

An in-depth exploration of the synthesis, characterization, and biological evaluation of promising carbazole-based compounds for researchers, scientists, and drug development professionals.

The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, with carbazole derivatives emerging as a particularly promising class. Their rigid, planar structure and electron-rich nature make them ideal scaffolds for developing new drugs with a wide range of biological activities. This technical guide focuses on the synthesis of novel carbazole hydrazine-carbothioamide scaffolds, which have demonstrated potent antioxidant, anticancer, and antimicrobial properties. Recent studies have highlighted their potential as inhibitors of crucial cellular pathways, including Topoisomerase II and the PI3K/Akt/mTOR signaling cascade, making them attractive candidates for further development in oncology and infectious disease research.

Synthetic Pathways and Methodologies

The synthesis of carbazole hydrazine-carbothioamide derivatives typically follows a multi-step reaction sequence. The general workflow involves the initial preparation of a carbazole-containing starting material, followed by the introduction of the hydrazine-carbothioamide moiety.

Caption: General workflow for the synthesis of carbazole hydrazine-carbothioamide scaffolds.

Experimental Protocol: Synthesis of 2-(2-(9H-carbazol-9-yl)acetyl)-N-substituted-hydrazine-1-carbothioamide (4a-z)

A solution of 2-(9H-carbazol-9-yl)acetohydrazide (4.18 mmol, 1.0 g) is prepared in ethanol. To this solution, an equimolar amount of the respective isothiocyanate (4.18 mmol) is added. The resulting mixture is then refluxed for a period of 5 hours.[1] After completion of the reaction, the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent like isopropanol or by flash column chromatography.[2]

Characterization Data

The synthesized compounds are typically characterized using various spectroscopic techniques to confirm their chemical structures.

| Compound | Molecular Formula | Yield (%) | m.p. (°C) | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO, δ ppm) | HRMS (m/z) [M+H]+ |

| Intermediate | C14H13N3O | 81 | 239-241 | 9.54 (s, 1H), 8.20–8.12 (m, 2H), 7.56 (d, J = 8.3 Hz, 2H), 7.45 (dd, J = 8.3, 7.1 Hz, 2H), 7.22 (td, J = 7.6, 1.0 Hz, 2H), 4.99 (s, 2H), 4.33 (d, J = 4.3 Hz, 2H) | 167.23, 141.04, 126.09, 122.69, 120.60, 120.55, 119.45, 109.91, 44.67 | Calcd: 240.1137, Found: 240.1135 |

| 4f | C21H18N5O3S | - | - | 11.01–9.82 (m, 3H), 8.38–8.09 (m, 4H), 7.93 (s, 2H), 7.72–7.53 (m, 2H), 7.46 (t, J = 7.5 Hz, 2H), 7.23 (td, J = 7.4, 3.3 Hz, 2H), 5.20 (s, 2H) | 171.34, 146.01, 141.19, 141.04, 126.17, 126.03, 125.14, 124.30, 122.74, 120.67, 120.15, 119.61, 119.45, 109.97, 109.88, 44.55 | Calcd: 420.1130, Found: 420.1133 |

| 4k | C21H18ClN4OS | - | - | - | 171.38, 167.88, 141.20, 141.06, 138.50, 128.62, 126.14, 126.02, 122.73, 120.66, 120.62, 119.59, 119.44, 109.95, 109.83, 44.54 | Calcd: 409.0890, Found: 409.1523 |

| 4p | C22H19N4O2S | 86 | 169-171 | 10.32 (s, 1H), 9.43 (s, 1H), 8.16 (d, J = 7.7 Hz, 2H), 7.55 (d, J = 8.2 Hz, 2H), 7.51–7.37 (m, 3H), 7.32 (d, J = 4.3 Hz, 4H), 7.29–7.19 (m, 3H), 5.12 (s, 2H), 4.81 (d, J = 6.0 Hz, 2H) | 177.70, 168.51, 165.48, 141.03, 133.64, 132.24, 129.33, 129.20, 128.91, 128.78, 126.22, 122.74, 120.67, 119.66, 119.63, 109.99, 44.21 | Calcd: 403.1229, Found: 403.2189 |

Note: The intermediate is 2-(9H-carbazol-9-yl)acetohydrazide. Data sourced from[2].

Biological Activity and Mechanism of Action

Carbazole hydrazine-carbothioamide scaffolds have been extensively evaluated for their biological activities, revealing their potential as therapeutic agents.

Anticancer Activity

Several derivatives have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. For instance, compounds C1 and C3 were identified as potent inhibitors of Topoisomerase II, with IC50 values ranging from 2.14 to 8.27 µM and 2.39 to 7.73 µM, respectively, against HeLa, A549, LNCaP, and MG63 cancer cell lines.[3] These compounds act as non-intercalative catalytic inhibitors of Topo II by blocking the ATP-binding site of the enzyme.[3]

Another study highlighted compounds 4o and 4r as having significant anticancer effects on MCF-7 breast cancer cells, with IC50 values of 2.02 and 4.99 µM, respectively.[2][4] Compound 4o was found to target the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell survival and proliferation.[2][4] This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells.[2][4]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Compound 4o.

Antioxidant Activity

The radical scavenging capabilities of these compounds have been assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[2][4] Notably, compounds 4h and 4y exhibited potent antioxidant activities with IC50 values of 0.73 and 0.38 µM, respectively, which were lower than the positive control, acarbose.[2][4]

Antimicrobial Activity

Selected compounds have also been evaluated for their antimicrobial properties. Compound 4o demonstrated significant activity against the bacteria S. aureus and E. coli, as well as antifungal effects against C. albicans.[2][4]

Biological Evaluation Protocols

Antiproliferative Activity Assay (MTT Assay)

MCF-7 cancer cells are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the synthesized compounds and incubated for another 48 hours. Following treatment, MTT solution is added to each well, and the plates are incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 values are then calculated from the dose-response curves.

DPPH Radical Scavenging Assay